2,4-dichlorophenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate
Overview
Description
2,4-dichlorophenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as "DCTA" and is a member of the thioester family of compounds. DCTA has been shown to have a variety of biochemical and physiological effects, making it an important tool in scientific research.
Mechanism of Action
The mechanism of action of DCTA is not fully understood, but it is believed to function by binding to specific proteins and altering their activity. DCTA has been shown to have a high affinity for certain proteins, making it an effective tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
DCTA has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the induction of apoptosis in cancer cells. DCTA has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCTA in laboratory experiments is its high affinity for certain proteins, which makes it an effective tool for studying protein-protein interactions. However, DCTA also has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Future Directions
There are several future directions for the use of DCTA in scientific research. One potential area of research is the development of new therapeutic applications for DCTA, particularly in the treatment of cancer and inflammatory diseases. Another area of research is the development of new methods for synthesizing and handling DCTA, which could make it more accessible for use in a wider range of experiments. Finally, there is a need for further research into the mechanism of action of DCTA, which could provide valuable insights into the function of specific proteins and their interactions.
Scientific Research Applications
DCTA has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging cellular structures, and as a potential therapeutic agent for the treatment of cancer. DCTA has also been used as a tool for studying the mechanism of action of other compounds.
properties
IUPAC Name |
(2,4-dichlorophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3NO4S/c16-9-2-3-12(10(17)6-9)25-14(22)7-26-13-4-1-8(15(18,19)20)5-11(13)21(23)24/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXQZQPLRDMVLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SCC(=O)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.